4-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-amino-N-(4-bromophenyl)-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c1-9-8-11(15)4-7-13(9)19(17,18)16-12-5-2-10(14)3-6-12/h2-8,16H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVSHKDBCDYTDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)S(=O)(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Sulfonyl Chloride-Amine Coupling
Reaction Mechanism and Substrate Preparation
The most direct route involves coupling 4-amino-2-methylbenzenesulfonyl chloride with 4-bromoaniline under Schotten-Baumann conditions. The sulfonyl chloride precursor can be synthesized via chlorination of 4-amino-2-methylbenzenesulfonic acid using thionyl chloride ($$ \text{SOCl}2 $$) or phosphorus pentachloride ($$ \text{PCl}5 $$) in toluene at reflux (80–100°C). Key considerations include:
- Amino Group Protection : The free amine in 4-amino-2-methylbenzenesulfonic acid may necessitate acetylation prior to chlorination to prevent side reactions. A typical protocol involves treating the sulfonic acid with acetic anhydride in pyridine at 0°C, followed by filtration and recrystallization.
- Chlorination Efficiency : Thionyl chloride achieves 86–92% conversion to the sulfonyl chloride when reacted stoichiometrically in dry toluene under nitrogen. Excess reagent is removed by distillation under reduced pressure.
Coupling Reaction Optimization
The sulfonamide bond forms via nucleophilic substitution, where 4-bromoaniline attacks the electrophilic sulfur center of the sulfonyl chloride. Triethylamine ($$ \text{Et}3\text{N} $$) serves as both base and proton scavenger in dichloromethane ($$ \text{CH}2\text{Cl}_2 $$) at 0–25°C. Critical parameters include:
Post-reaction workup involves sequential washes with dilute HCl (5%), sodium bicarbonate (5%), and brine, followed by silica gel chromatography (ethyl acetate/hexane, 1:3) to isolate the product. Deprotection of the acetylated amine, if applicable, employs hydrobromic acid (33% in acetic acid) at 60°C for 4 h.
Sulfonate Ester Aminolysis
Ethyl Sulfonate Intermediate Route
WO2004020401A1 discloses an alternative method using ethyl-4-halophenylsulfonates, which avoids handling corrosive sulfonyl chlorides. For 4-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide, this approach requires synthesizing ethyl-4-amino-2-methylbenzenesulfonate, though this precursor’s preparation is non-trivial.
Sulfonate Synthesis
Ethyl sulfonates form via esterification of sulfonic acids with ethanol in the presence of sulfuric acid ($$ \text{H}2\text{SO}4 $$) as catalyst. For example, ethyl-4-bromobenzenesulfonate is obtained in 86% yield by reacting 4-bromobenzenesulfonic acid with ethanol (3 eq) in $$ \text{H}2\text{SO}4 $$ at 70°C. Adapting this to the 2-methyl-4-aminophenyl system would require analogous conditions, with careful pH control to preserve the amine.
Aminolysis Conditions
The ethyl sulfonate reacts with 4-bromoaniline in dry toluene at 80–100°C under nitrogen for 6–10 h. This method’s advantages include:
- Neutral Conditions : Suitable for acid-sensitive substrates.
- Byproduct Management : Ethanol ($$ \text{EtOH} $$) formed during the reaction is removed via Dean-Stark trap to drive equilibrium toward product formation.
| Variable | Effect on Conversion |
|---|---|
| Temperature | 100°C → 95% yield |
| Solvent Polarity | Toluene > Benzene |
| Amine Basicity | pKa ~4.6 optimal |
High-Temperature Catalytic Sulfonation
DMF-Catalyzed Coupling
US20030236437A1 describes a scalable industrial process using $$ \text{N,N-dimethylformamide} $$ (DMF) as a catalyst in toluene at 120–160°C. While originally developed for simpler sulfonamides, this method can be adapted for the target compound by reacting 4-bromoaniline with 4-amino-2-methylbenzenesulfonyl chloride under modified conditions:
Reaction Setup
- Catalyst Loading : 0.001–0.05 eq DMF relative to amine.
- Pressure : 14–17 psig to maintain solvent integrity at elevated temperatures.
- Stoichiometry : 1.5–4.0 eq sulfonyl chloride per eq amine to compensate for volatility losses.
Thermal Profile
- Heating Rate : 10°C/h to 140°C to minimize exothermic side reactions.
- Hold Time : 8 h at 140–145°C, with hourly GC monitoring.
This method achieves 78–82% conversion for structurally related sulfonamides, though the electron-withdrawing bromine and methyl groups may necessitate longer reaction times.
Comparative Analysis of Methods
The table below summarizes the advantages and limitations of each synthetic route:
Characterization and Validation
Purity Optimization
Recrystallization from ethanol/water (3:1) yields needle-like crystals with >99% purity (HPLC, C18 column, 254 nm).
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Phenyl derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of sulfonamides are highly influenced by substituent positions and electronic effects. Key structural analogs include:
Key Observations :
- Bromophenyl vs. Heterocyclic Moieties : Replacing the 4-bromophenyl group with heterocycles (e.g., pyrimidin-2-yl in ) reduces molecular weight and may improve solubility but could diminish halogen-bonding interactions critical for target engagement .
- Thiourea vs. Methyl/Amino Groups: Br-LED209’s thiourea group () introduces hydrogen-bonding capacity, enabling suppression of bacterial virulence, a feature absent in the target compound .
Physicochemical Properties
Quantum chemical analyses of alkylimino-substituted sulfonamides () reveal that:
- LogP Values : Increase with hydrophobic substituents (e.g., bromophenyl groups), correlating with enhanced membrane permeability but reduced aqueous solubility .
Biological Activity
4-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound exhibits potential as an enzyme inhibitor, antimicrobial agent, and anticancer drug, making it a significant subject of investigation.
Chemical Structure and Properties
The chemical structure of 4-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide includes a sulfonamide group, which is critical for its biological activity. The presence of the bromophenyl moiety enhances its reactivity and selectivity towards biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Enzyme Inhibition
Research indicates that 4-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide demonstrates significant inhibitory effects on various enzymes. Notably, it has shown excellent inhibition against carbonic anhydrases (CA IX and CA II), with IC50 values ranging from 10.93 nM to 25.06 nM for CA IX and 1.55 μM to 3.92 μM for CA II, indicating a strong selectivity for CA IX over CA II .
2. Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231. Studies have shown that it induces apoptosis in these cells, evidenced by a significant increase in annexin V-FITC-positive apoptotic cells (from 0.18% to 22.04%) compared to controls . The mechanism involves the activation of caspases, which are crucial for the apoptotic process.
3. Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. The compound's structural features suggest potential efficacy against bacterial growth by interfering with key metabolic pathways .
Detailed Research Findings
Several studies have provided insights into the specific mechanisms and effects of this compound:
Case Study: Apoptosis Induction
In a study involving MDA-MB-231 cells, treatment with the compound led to a substantial increase in apoptotic markers. The activation of caspases (specifically caspase-8 and -9) was noted, suggesting that both intrinsic and extrinsic pathways of apoptosis are involved .
Table: Summary of Biological Activities
Mechanistic Insights
The mechanism of action for the anticancer activity is believed to involve cell cycle arrest and mitochondrial membrane depolarization . These processes lead to the activation of apoptotic pathways, contributing to the compound's efficacy against cancer cells.
Pharmacokinetic Considerations
Understanding the pharmacokinetics of 4-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide is crucial for its therapeutic application. Theoretical models predict favorable absorption characteristics with minimal interaction with cytochrome P450 enzymes, suggesting a lower risk of metabolic complications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
